
N~9~,N~10~-Diphenylanthracene-9,10-diimine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~9~,N~10~-Diphenylanthracene-9,10-diimine is a polycyclic aromatic hydrocarbon derivative. It is known for its unique structural properties and applications in various scientific fields. This compound is characterized by the presence of two phenyl groups attached to the anthracene core, which significantly influences its chemical behavior and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N9,N~10~-Diphenylanthracene-9,10-diimine typically involves the reaction of anthracene with phenylamine under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as palladium, and under an inert atmosphere to prevent oxidation. The reaction mixture is heated to a specific temperature, often around 100-150°C, to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of N9,N~10~-Diphenylanthracene-9,10-diimine follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N~9~,N~10~-Diphenylanthracene-9,10-diimine undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: This reaction often involves the replacement of hydrogen atoms with other functional groups using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous solvents.
Substitution: Halogens, alkylating agents; often conducted under reflux conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield anthraquinone derivatives, while reduction can produce various hydroanthracene compounds.
Scientific Research Applications
N~9~,N~10~-Diphenylanthracene-9,10-diimine has a wide range of applications in scientific research, including:
Biology: Employed in studies involving photodynamic therapy due to its ability to generate reactive oxygen species upon light activation.
Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic tool in imaging techniques.
Mechanism of Action
The mechanism by which N9,N~10~-Diphenylanthracene-9,10-diimine exerts its effects involves the transfer of triplet excitons from silicon to the compound, a key mechanism for photon upconversion technologies . This process is crucial for applications in solar energy harvesting and optoelectronic devices. The compound’s molecular targets and pathways include its interaction with light to produce reactive oxygen species, which can be harnessed for various applications.
Comparison with Similar Compounds
Similar Compounds
9,10-Diphenylanthracene: A closely related compound used in similar applications such as chemiluminescence and OLEDs.
9,10-Bis(phenylethynyl)anthracene: Known for its use in organic electronics and as a fluorescent dye.
9,10-Dimethylanthracene: Utilized in photophysical studies and as a scintillator material.
Uniqueness
N~9~,N~10~-Diphenylanthracene-9,10-diimine stands out due to its specific structural modifications, which enhance its photophysical properties and make it particularly suitable for applications in photon upconversion and optoelectronics. Its ability to generate reactive oxygen species upon light activation also makes it unique for applications in photodynamic therapy and imaging.
Properties
CAS No. |
34863-09-7 |
|---|---|
Molecular Formula |
C26H18N2 |
Molecular Weight |
358.4 g/mol |
IUPAC Name |
9-N,10-N-diphenylanthracene-9,10-diimine |
InChI |
InChI=1S/C26H18N2/c1-3-11-19(12-4-1)27-25-21-15-7-9-17-23(21)26(24-18-10-8-16-22(24)25)28-20-13-5-2-6-14-20/h1-18H |
InChI Key |
QWINSRXOUJZIDI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N=C2C3=CC=CC=C3C(=NC4=CC=CC=C4)C5=CC=CC=C52 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


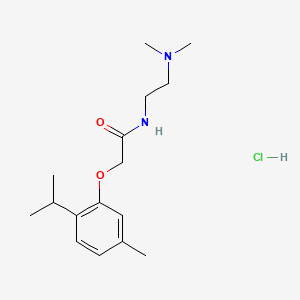
![3-[3-[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]propylcarbamoylamino]-4-methoxybenzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B14696614.png)
![Benzene, 1,1',1''-[ethylidynetris(seleno)]tris-](/img/structure/B14696615.png)
![1-[Benzyl(propan-2-yl)amino]-3-chloropropan-2-ol](/img/structure/B14696619.png)
![2-[3-(2-methoxyphenoxy)pyrrolidin-1-yl]ethyl benzoate;oxalic acid](/img/structure/B14696622.png)
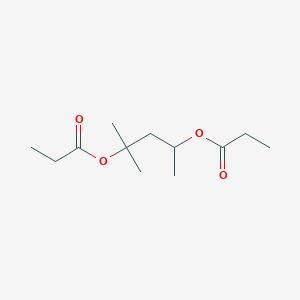
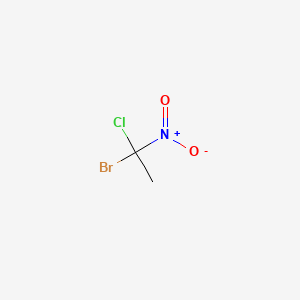
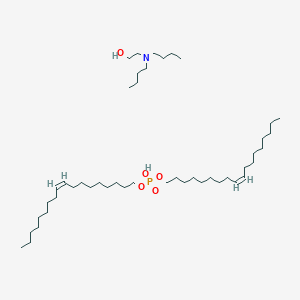
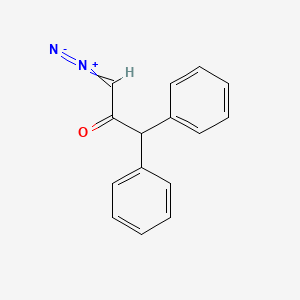

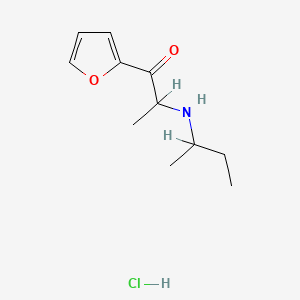
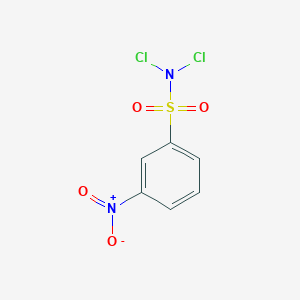
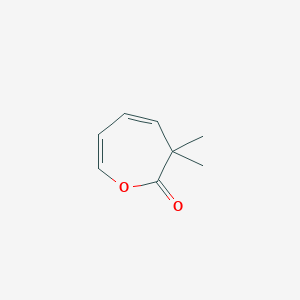
![Bis[4-(dimethylamino)-2-(propan-2-yl)phenyl]methanone](/img/structure/B14696695.png)
